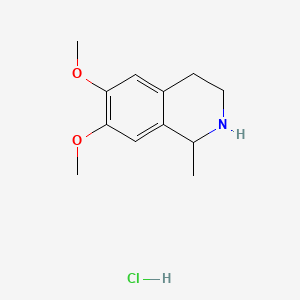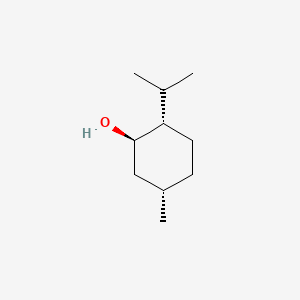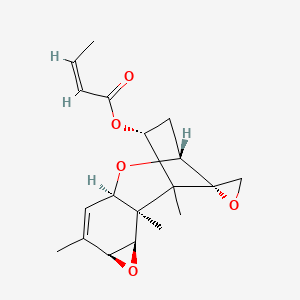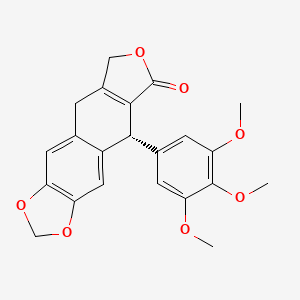
beta-Apopicropodophyllin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
eta-Apopicropodophyllin is a component of the freshwater plant Micranthemum umbrosum.
Aplicaciones Científicas De Investigación
Radiosensitization in Cancer Treatment
β-Apopicropodophyllin (APP) has been identified as a potent radiosensitizer in the treatment of various cancers. In non-small cell lung cancer (NSCLC) cells, APP combined with γ-ionizing radiation (IR) demonstrated an enhanced effect in inhibiting cell growth and increasing cell death. This radiosensitizing function of APP is derived from its ability to induce apoptotic cell death via the activation of endoplasmic reticulum (ER) stress, disruption of mitochondrial membrane potential, and induction of the caspase pathway (Kim et al., 2019). Similarly, APP exhibited a radiosensitizer effect against colorectal cancer (CRC) through the induction of reactive oxygen species (ROS) and apoptosis (Kwon et al., 2021).
Anti-Cancer Mechanisms
β-Apopicropodophyllin has been observed to function as an anti-cancer drug by inducing cell death in NSCLC cell lines through various mechanisms, including inhibition of microtubule polymerization, DNA damage, cell cycle arrest, and ER stress signaling pathways (Kim et al., 2018).
Propiedades
Número CAS |
477-52-1 |
|---|---|
Nombre del producto |
beta-Apopicropodophyllin |
Fórmula molecular |
C22H20O7 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
(5R)-5-(3,4,5-trimethoxyphenyl)-8,9-dihydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one |
InChI |
InChI=1S/C22H20O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,19H,4,9-10H2,1-3H3/t19-/m1/s1 |
Clave InChI |
OPGVEBTYBAOEHZ-LJQANCHMSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)[C@@H]2C3=CC4=C(C=C3CC5=C2C(=O)OC5)OCO4 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC4=C(C=C3CC5=C2C(=O)OC5)OCO4 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2C3=CC4=C(C=C3CC5=C2C(=O)OC5)OCO4 |
Otros números CAS |
477-52-1 |
Sinónimos |
beta-apopicropodophyllin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,1'R,2'S,6S)-2'-formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1236522.png)
![(Z)-4-[(2S,17S)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1236523.png)
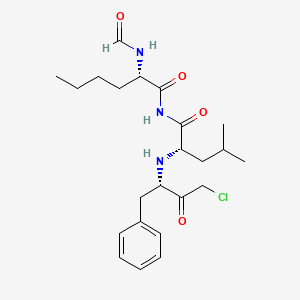
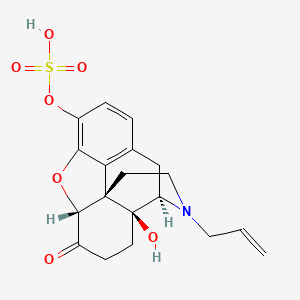
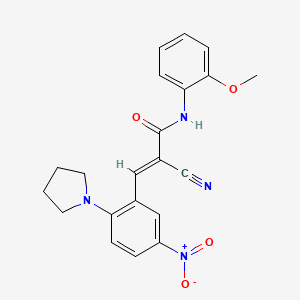
![[(1R,2R,6R,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate](/img/structure/B1236530.png)
![1-S-[(1Z)-5-(methylsulfinyl)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1236532.png)

![(7Z,16Z)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone](/img/structure/B1236535.png)
![(4Z)-2-[(E)-2-phenylethenyl]-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one](/img/structure/B1236536.png)

